molecular formula C19H20N4O3 B2949843 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034205-68-8

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2949843
CAS No.: 2034205-68-8
M. Wt: 352.394
InChI Key: CTZMWTOBDKBTJC-UHFFFAOYSA-N
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Description

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and a pyrrolidine ring linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets in biological systems. This can include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and can have similar biological activities.

    Pyrazine derivatives: These compounds share the pyrazine ring structure and can be used in similar applications.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and can have similar chemical properties.

Uniqueness

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-15-5-2-14(3-6-15)4-7-18(24)23-11-8-16(13-23)26-19-17(12-20)21-9-10-22-19/h2-3,5-6,9-10,16H,4,7-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMWTOBDKBTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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